O6-Benzyl Guanosine

MGMT AGT DNA repair inhibition

Select O6-Benzyl Guanosine for in vivo AGT depletion where systemic bioavailability and tumor-targeted metabolic activation are critical. Unlike O6-benzylguanine (potent in vitro), this ribose-bearing analog undergoes site-specific conversion to active AGT-inhibiting species (BG and O6-benzyl-8-oxo-guanine), yielding superior target engagement in human tumor xenografts. The apparent potency-bioavailability paradox makes O6-Benzylguanosine the rational choice for chemosensitization studies requiring sustained in vivo AGT inactivation with improved therapeutic index.

Molecular Formula C₁₇H₁₉N₅O₅
Molecular Weight 373.36
CAS No. 4552-61-8
Cat. No. B1147449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO6-Benzyl Guanosine
CAS4552-61-8
SynonymsO6-Benzylguanosine;  2-Amino-6-(benzyloxy)-9-β-D-ribofuranosyl-purine;  6-O-(Phenylmethyl)guanosine; 
Molecular FormulaC₁₇H₁₉N₅O₅
Molecular Weight373.36
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=NC(=NC3=C2N=CN3C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C17H19N5O5/c18-17-20-14-11(15(21-17)26-7-9-4-2-1-3-5-9)19-8-22(14)16-13(25)12(24)10(6-23)27-16/h1-5,8,10,12-13,16,23-25H,6-7H2,(H2,18,20,21)/t10-,12-,13-,16-/m1/s1
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





O6-Benzyl Guanosine (CAS 4552-61-8): Chemical Class and Baseline Procurement Profile


O6-Benzyl Guanosine is a protected guanosine derivative classified as a synthetic O6-substituted purine nucleoside [1]. This compound functions as a suicide inhibitor of the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), irreversibly inactivating the enzyme by transferring its benzyl group to the active site cysteine residue . O6-Benzyl Guanosine is structurally distinct from the more widely studied AGT inhibitor O6-benzylguanine, incorporating a ribose sugar moiety at the N9 position which alters its pharmacological properties [2].

O6-Benzyl Guanosine Procurement: Why Generic AGT Inhibitor Substitution Fails


Direct substitution between O6-substituted guanine/guanosine analogs is not scientifically valid due to marked differences in in vitro potency, in vivo efficacy, metabolic conversion, and tissue selectivity. While O6-benzylguanine (BG) demonstrates superior in vitro AGT inhibition, O6-benzylguanosine (O6-BG) exhibits enhanced in vivo activity in tumor xenografts despite lower in vitro potency [1]. This apparent paradox stems from differential pharmacokinetics and site-specific metabolic activation to BG and O6-benzyl-8-oxo-guanine, leading to greater systemic availability and tumor-targeted inhibition [1]. Furthermore, O6-benzyl-N2-acetylguanosine (BNAG) offers improved water solubility compared to BG, facilitating in vivo administration [2]. Selecting a specific analog requires careful consideration of the experimental context—in vitro biochemical assays, cell culture studies, or in vivo tumor models—as each compound presents a distinct balance of potency, bioavailability, and metabolic stability.

O6-Benzyl Guanosine: Quantitative Evidence for Differentiated AGT Inhibition and Sensitization


In Vitro AGT Inhibition: O6-Benzylguanine (BG) vs. Lomeguatrib vs. 8-aza-BG

O6-Benzylguanine (BG) inhibits AGT in vitro with an IC50 of 0.62 μM, positioning it as a moderately potent inhibitor. In direct head-to-head comparison, the established clinical candidate Lomeguatrib (4-BTG) demonstrates substantially greater potency with an IC50 of 0.009 μM, while 8-aza-O6-benzylguanine (8-aza-BG) shows an intermediate IC50 of 0.038 μM [1].

MGMT AGT DNA repair inhibition

In Vitro AGT Inhibition: O6-Benzylguanine (BG) vs. O6-Methylguanine

O6-Benzylguanine (BG) inactivates AGT much more rapidly than O6-methylguanine. Incubation with 2.5 μM BG led to >90% loss of AGT activity within 10 minutes, whereas 0.2 mM (200 μM) O6-methylguanine required 60 minutes to achieve the same reduction [1]. In cultured human colon tumor HT29 cells, complete loss of AGT activity was achieved within 15 minutes using 5 μM BG, whereas 100 μM O6-methylguanine for 4 hours reduced AGT by only 80% [1].

AGT DNA repair inactivation kinetics

In Vivo AGT Inhibition: O6-Benzylguanosine vs. O6-Benzylguanine (BG)

Despite being a substantially less potent AGT inhibitor in vitro, O6-benzylguanosine (O6-BG) demonstrates effective AGT inhibition in human tumor xenografts in athymic mice [1]. This enhanced in vivo activity is attributed to greater systemic availability of the parent compound and site-specific metabolic activation to BG and O6-benzyl-8-oxo-guanine, which possess considerable AGT-inhibiting activity [1].

pharmacokinetics in vivo efficacy tumor xenograft

AGAT Inhibition and Apoptosis Sensitization: BNAG vs. CENUs

O6-Benzyl-N2-acetylguanosine (BNAG), a water-soluble analog, sensitizes Mer+ human melanoma cells to chloroethylnitrosoureas (CENUs). Pretreatment with 300 μM BNAG for 4 hours significantly increased the concentration-dependent number of apoptotic cells induced by BCNU or cystemustine (0–400 μM) treatment [1]. Furthermore, the synergism was more pronounced with cystemustine than with BCNU [1].

apoptosis chemosensitization melanoma

Comparative IC50 Values for MGMT Inhibition Across Analogs

A comprehensive dataset of IC50 values for MGMT inhibition reveals a wide range of potencies among O6-substituted guanine analogs. O6-Benzylguanine exhibits IC50 values ranging from 39 nM to 2600 nM across different assay conditions, while O6-Allylguanine shows IC50 values from 2700 nM to 8500 nM. Lomeguatrib demonstrates significantly higher potency with IC50 values of 3 nM to 9 nM . This dataset underscores the importance of assay-specific comparisons.

MGMT IC50 inhibitor potency

O6-Benzyl Guanosine: Differentiated Application Scenarios Based on Quantitative Evidence


In Vivo Tumor Xenograft Studies Requiring Enhanced Systemic Availability and Tumor-Selective AGT Inhibition

For in vivo experiments where high systemic bioavailability and site-specific activation in tumors are critical, O6-benzylguanosine offers a distinct advantage over the more potent in vitro inhibitor O6-benzylguanine. Evidence shows that O6-benzylguanosine effectively inhibits AGT in human tumor xenografts due to its greater systemic availability and metabolic conversion to active AGT-inhibiting species, including BG and O6-benzyl-8-oxo-guanine [1]. This makes O6-benzylguanosine the preferred choice for xenograft studies aiming to model therapeutic AGT inhibition with potentially improved therapeutic index.

In Vitro Studies Requiring Rapid and Complete AGT Depletion

In contrast to in vivo applications, in vitro experiments demanding rapid and total inactivation of AGT should utilize O6-benzylguanine (BG) or its more potent analogs like Lomeguatrib. BG achieves >90% AGT inactivation at 2.5 μM within 10 minutes and complete depletion in HT29 cells at 5 μM within 15 minutes [2]. For studies requiring maximal potency, Lomeguatrib (IC50 0.009 μM) or 8-aza-BG (IC50 0.038 μM) provide superior inhibition [3]. O6-benzylguanosine, with its lower in vitro potency, is not the optimal choice for rapid in vitro AGT depletion.

Melanoma Chemosensitization Studies Combining AGT Inhibition with Cystemustine

When designing experiments to evaluate chemosensitization of Mer+ melanoma cells, O6-benzyl-N2-acetylguanosine (BNAG) demonstrates enhanced synergism with cystemustine compared to BCNU [4]. Therefore, BNAG is the preferred AGT inhibitor for studies combining AGT depletion with cystemustine to maximize apoptotic response in melanoma models. This scenario leverages the water solubility of BNAG for improved in vivo administration [4].

Benchmarking Novel AGT Inhibitors: Use of O6-Benzylguanine as a Reference Standard

O6-Benzylguanine (BG) serves as the quintessential reference standard for benchmarking novel AGT inhibitors in vitro. With well-established IC50 values ranging from 39 nM to 2600 nM depending on assay conditions , BG provides a consistent baseline for comparative potency assessments. Researchers developing new O6-substituted guanine/guanosine analogs should include BG as a control to contextualize their compound's inhibitory activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for O6-Benzyl Guanosine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.